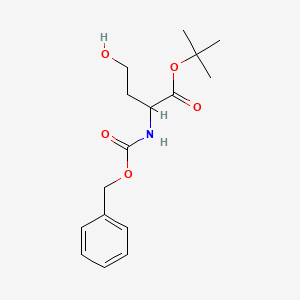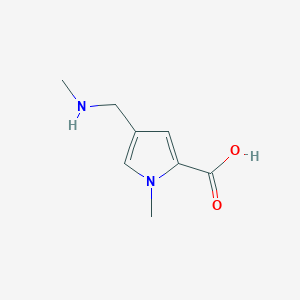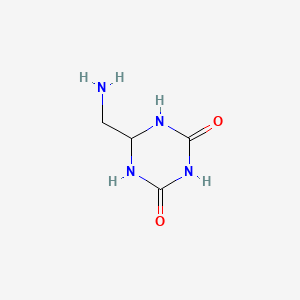
Tert-butyl 4-oxidanyl-2-(phenylmethoxycarbonylamino)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cbz-D-homoserine tert-butyl ester is a chemical compound used primarily as a protecting group in organic synthesis. It is a derivative of homoserine, an amino acid, and is often employed in peptide synthesis due to its stability and ease of removal under mild conditions. The compound is characterized by the presence of a tert-butyl ester group and a carbobenzyloxy (Cbz) group, which protect the amino and carboxyl groups of homoserine, respectively.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Cbz-D-homoserine tert-butyl ester typically involves the protection of the amino group of D-homoserine with a Cbz group and the carboxyl group with a tert-butyl ester. One common method involves the reaction of D-homoserine with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate to form the N-Cbz-D-homoserine intermediate. This intermediate is then esterified with tert-butyl alcohol in the presence of a strong acid like sulfuric acid to yield N-Cbz-D-homoserine tert-butyl ester .
Industrial Production Methods
Industrial production of N-Cbz-D-homoserine tert-butyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Purification is typically achieved through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
N-Cbz-D-homoserine tert-butyl ester undergoes various chemical reactions, including:
Hydrogenation: The Cbz group can be removed by catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas.
Acid Hydrolysis: The tert-butyl ester group can be cleaved under acidic conditions, such as treatment with trifluoroacetic acid.
Amidation: The compound can participate in amidation reactions to form amides, which are crucial in peptide synthesis.
Common Reagents and Conditions
Hydrogenation: Pd-C, H2
Acid Hydrolysis: Trifluoroacetic acid
Amidation: Carboxylic acids, amines, and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Major Products Formed
Hydrogenation: D-homoserine
Acid Hydrolysis: D-homoserine
Amidation: Peptides and amides.
Wissenschaftliche Forschungsanwendungen
N-Cbz-D-homoserine tert-butyl ester is widely used in scientific research, particularly in:
Chemistry: As a protecting group in peptide synthesis and other organic syntheses.
Biology: In the study of enzyme mechanisms and protein structure.
Medicine: In the development of peptide-based drugs and enzyme inhibitors.
Industry: In the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The primary function of N-Cbz-D-homoserine tert-butyl ester is to protect the amino and carboxyl groups of homoserine during chemical reactions. The Cbz group protects the amino group by forming a stable carbamate, which can be removed by hydrogenation. The tert-butyl ester protects the carboxyl group and can be cleaved under acidic conditions. These protecting groups prevent unwanted side reactions and allow for selective modification of other functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Boc-D-homoserine tert-butyl ester: Uses a tert-butoxycarbonyl (Boc) group instead of a Cbz group for amino protection.
N-Fmoc-D-homoserine tert-butyl ester: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for amino protection.
Uniqueness
N-Cbz-D-homoserine tert-butyl ester is unique due to its specific combination of protecting groups, which offer stability and ease of removal under mild conditions. The Cbz group is particularly useful for hydrogenation reactions, while the tert-butyl ester is stable under basic conditions but can be easily removed with acid .
Eigenschaften
IUPAC Name |
tert-butyl 4-hydroxy-2-(phenylmethoxycarbonylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-14(19)13(9-10-18)17-15(20)21-11-12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRLWSYREBUSNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCO)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60550511 |
Source


|
| Record name | tert-Butyl N-[(benzyloxy)carbonyl]homoserinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60550511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149967-08-8 |
Source


|
| Record name | tert-Butyl N-[(benzyloxy)carbonyl]homoserinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60550511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(3,5-Dioxopiperazino)propyl]-N-(2-amino-2-oxoethyl)glycine](/img/structure/B12283180.png)


![Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12283200.png)
![(2E)-2-[(2E,4E)-5-(3,3-dimethyl-1-propylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-1-propylindole;iodide](/img/structure/B12283202.png)
![(8-Formyl-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl) 2-methylpropanoate](/img/structure/B12283215.png)
![N-[(4-Hydroxyphenyl)methyl]-2-methylprop-2-enamide](/img/structure/B12283217.png)
![3-(2,2-Difluoro-12-thiophen-2-yl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-4,6,8,10-tetraen-4-yl)propanoic acid](/img/structure/B12283228.png)






